molecular formula C6H9ClN2OS B2560166 Benzenesulfonimidamide hydrochloride CAS No. 2413877-20-8

Benzenesulfonimidamide hydrochloride

Cat. No. B2560166
CAS RN: 2413877-20-8
M. Wt: 192.66
InChI Key: WXBRXIHIUCXZGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the provided papers. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Another paper discusses the synthesis of tertiary substituted (fluorinated) benzenesulfonamides in superacid HF/SbF5, which shows strong selectivity toward tumor-associated human carbonic anhydrases . Additionally, the synthesis of amino-(N-alkyl)benzenesulfonamides through direct N-alkylation with alcohols is reported, showcasing a strategy for recognizing different types of amino groups in complex molecules .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Computational and X-ray crystallographic studies have been used to understand the interaction between these compounds and their target enzymes. For example, benzenesulfonamides incorporating flexible triazole moieties were found to be highly effective inhibitors of carbonic anhydrase, and their molecular interactions were rationalized through such studies .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is diverse. One paper describes the use of (chlorosulfonyl)benzenesulfonyl fluorides as building blocks for combinatorial chemistry, demonstrating their utility in the synthesis of a covalent inhibitor library . Another paper presents an efficient one-pot synthesis of thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes, which involves a Pd-catalyzed C-S bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of chlorinated pyrrolidinone-bearing benzenesulfonamides, for example, has been shown to exhibit low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting that the introduction of chloro groups can significantly affect binding affinity . Similarly, the introduction of a 7-indazolyl group in N-(7-indazolyl)benzenesulfonamide derivatives has led to potent antiproliferative activities against L1210 murine leukemia cells .

Scientific Research Applications

Advanced Organic Synthesis Techniques

Benzenesulfonimidamide derivatives, such as those generated in Friedel-Crafts sulfonylation reactions, have been utilized in advanced organic synthesis. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have demonstrated effectiveness as both unconventional reaction media and Lewis acid catalysts in the sulfonylation of benzene and substituted benzenes with benzenesulfonyl chloride derivatives. These reactions have shown enhanced reactivity and nearly quantitative yields under ambient conditions, highlighting the potential of benzenesulfonimidamide hydrochloride in facilitating sulfonylation reactions for the synthesis of complex organic molecules (Nara, Harjani, & Salunkhe, 2001).

Diverse Chemical Transformations and Scaffold Synthesis

Polymer-supported benzenesulfonamides prepared from immobilized primary amines and benzenesulfonyl chloride have served as key intermediates in various chemical transformations. This includes unusual rearrangements to yield a number of diverse privileged scaffolds, indicating the versatility of benzenesulfonimidamide derivatives in the synthesis of complex chemical structures. Such applications underscore the importance of these compounds in the development of novel materials and pharmaceuticals (Fülöpová & Soural, 2015).

Potential in Medicinal Chemistry and Biotechnology

The bioactivity of benzenesulfonyl hydrazones, closely related to this compound, has been extensively studied, demonstrating a wide spectrum of potential applications in medicinal chemistry. These compounds exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties, among others. This makes them valuable for further research and development in drug discovery and therapeutic applications, showcasing the significant potential of this compound and its derivatives in biotechnological and pharmaceutical research (Popiołek, 2021).

Environmental Applications

Studies on the adsorption characteristics of various organic compounds on graphene have indicated the potential use of this compound derivatives for environmental remediation. For instance, sulfonate functionalized nanomaterials, which can be synthesized using benzenesulfonyl chloride derivatives, have shown high efficiency in the removal of organic dyes from wastewater. This suggests that this compound could play a role in developing advanced materials for water purification and environmental protection (Wu et al., 2011).

Safety and Hazards

The safety information for Benzenesulfonimidamide hydrochloride indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for Benzenesulfonimidamide hydrochloride are not mentioned in the search results, it’s worth noting that sulfonimidates, a related class of compounds, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . This suggests potential future research directions in exploring the applications of this compound in synthesizing other organosulfur compounds.

properties

IUPAC Name

(aminosulfonimidoyl)benzene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H3,7,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWPKJSRMZXZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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